molecular formula C23H28N2O3S B13822397 N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13822397
M. Wt: 412.5 g/mol
InChI Key: PZRRDDNKFBYWHG-ZVHZXABRSA-N
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Description

N-cyclohexyl-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Formation of the Schiff Base: The hydroxy-methoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde, forming a Schiff base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its unique structural features and biological activity.

    Industry: Use in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Compounds containing a thiophene ring, such as 2,5-dichlorothiophene and 2-amino-5-methylthiophene.

    Benzothiophenes: Compounds with a benzothiophene core, such as 2-methylbenzothiophene and 3-bromobenzothiophene.

Uniqueness

N-cyclohexyl-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H28N2O3S/c1-28-18-12-7-8-15(21(18)26)14-24-23-20(17-11-5-6-13-19(17)29-23)22(27)25-16-9-3-2-4-10-16/h7-8,12,14,16,26H,2-6,9-11,13H2,1H3,(H,25,27)/b24-14+

InChI Key

PZRRDDNKFBYWHG-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/C2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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